molecular formula C8H6N2O4 B2429245 Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate CAS No. 2122425-64-1

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B2429245
CAS No.: 2122425-64-1
M. Wt: 194.146
InChI Key: JRAATZVJDPTZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Properties

IUPAC Name

methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-13-7(11)4-2-3-9-6-5(4)14-8(12)10-6/h2-3H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAATZVJDPTZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with diethyl oxalate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like oxazole and its derivatives share similar structural features and reactivity.

    Pyridine Derivatives: Pyridine-based compounds also exhibit comparable chemical behavior.

Uniqueness

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science.

Biological Activity

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiviral activities, supported by relevant data and research findings.

  • Molecular Formula : C8_8H6_6N2_2O4_4
  • Molecular Weight : 194.14 g/mol
  • CAS Number : 1379222-01-1

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits potent cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Breast Cancer Cells :
    • In vitro studies demonstrated that this compound has an IC50_{50} of approximately 15.3 µM against MCF-7 breast cancer cells, indicating significant anticancer potential compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells, as evidenced by increased early apoptosis rates in treated MCF-7 cell lines. This was assessed using AO/EB staining methods .
  • Comparative Efficacy :
    • A comparative study showed that this compound outperformed several known anticancer agents in terms of cytotoxicity across multiple cell lines including A549 (lung cancer) and HepG2 (liver cancer) .

Antibacterial Activity

The compound also exhibits promising antibacterial properties.

  • Inhibition of Bacterial Growth :
    • Tests against common bacterial strains indicated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
  • Mechanism :
    • The antibacterial action is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties.

  • Inhibition of Viral Replication :
    • Preliminary studies have shown that this compound can inhibit the replication of certain viruses in vitro, indicating potential as a therapeutic agent against viral infections .

Data Summary Table

Biological ActivityCell Line / OrganismIC50_{50} / EC50_{50}Reference
AnticancerMCF-715.3 µM
AnticancerA549Not specified
AntibacterialE. coliInhibition observed
AntiviralZIKVNot specified

Q & A

Q. What are the common synthetic routes for Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate?

The synthesis typically involves multi-step reactions focusing on cyclization and functionalization. A standard route includes:

  • Core formation : Cyclization of precursors (e.g., 2-aminopyridine derivatives) with reagents like selenium dioxide or thionyl chloride under reflux conditions .
  • Esterification : Methanol and thionyl chloride are used to convert carboxylic acid intermediates to methyl esters .
  • Purification : Chromatography or recrystallization ensures high purity (>95%) . Critical parameters include temperature control (e.g., 70–120°C) and anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • Spectroscopy :
  • 1H/13C NMR : Identifies proton environments and carbon frameworks (e.g., ester carbonyl at ~165–170 ppm) .

  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 224.0488) .

    • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .
      Example
    TechniqueKey ObservationReference
    1H NMR (DMSO-d6)δ 3.89 (s, 3H, COOCH3)
    HRMS224.04883 [M+H]+ (calc. 224.04883)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization involves:

  • Catalyst screening : Acid catalysts (e.g., HClO4/SiO2) enhance cyclization efficiency in one-pot syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature gradients : Stepwise heating (e.g., 0°C → 85°C) minimizes side reactions during amide coupling . Example optimization results:
ConditionYield (%)Purity (%)Reference
THF, 85°C, 18 hr7298
DMF, 120°C, 24 hr8695

Q. What analytical methods are recommended for impurity profiling?

Impurities are characterized using:

  • HPLC-MS : Detects by-products (e.g., m/z 373.1 for chlorinated derivatives) .
  • TLC : Monitors reaction progress (e.g., Rf 0.5 in hexane:EtOAc 2:1) .
  • Elemental analysis : Validates C/H/N ratios (e.g., C9H9N3O2S requires C 48.42%, H 4.03%) .

Q. How do substituents influence the compound’s biological activity?

  • Electron-withdrawing groups (e.g., Cl, CF3) enhance antimicrobial activity by increasing electrophilicity .
  • Methoxy groups improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .
  • Structure-activity relationship (SAR) studies : Docking simulations (e.g., AutoDock Vina) predict interactions with targets like DNA gyrase .

Q. How are contradictions in reported biological activities resolved?

Discrepancies (e.g., variable IC50 values) are addressed by:

  • Standardized assays : Replicating conditions (e.g., pH 7.4, 37°C) across labs .
  • Meta-analysis : Pooling data from >10 studies to identify trends (e.g., logP <3 correlates with bioavailability) .

Q. What strategies ensure purity in multi-step syntheses?

  • Stepwise quenching : Neutralizing excess reagents (e.g., NaHCO3 for AlMe3) .
  • Chromatography : Silica gel (20–40 µm) with gradient elution (e.g., 0–5% MeOH/CH2Cl2) .
  • Crystallization : Ethanol/water mixtures yield >99% purity for X-ray-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.